"6-amino-5-bromo-N-methylpicolinamide" synthesis and characterization
"6-amino-5-bromo-N-methylpicolinamide" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 6-amino-5-bromo-N-methylpicolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Picolinamide Scaffold
The picolinamide framework is recognized in medicinal chemistry as a "privileged scaffold"—a core molecular structure that can be systematically modified to interact with a diverse range of biological targets.[1] Derivatives of picolinic acid have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The strategic introduction of substituents onto the pyridine ring, such as amino and halogen groups, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide provides a comprehensive, field-proven approach to the synthesis and detailed characterization of a specific derivative, 6-amino-5-bromo-N-methylpicolinamide, a compound of interest for screening libraries and further functionalization in drug discovery programs.
Part 1: Synthesis of 6-amino-5-bromo-N-methylpicolinamide
The synthesis of picolinamide derivatives generally involves the coupling of a picolinic acid moiety, or an activated version of it, with a corresponding amine.[1][3] The following multi-step synthesis is a robust and logical pathway to obtain 6-amino-5-bromo-N-methylpicolinamide, designed for efficiency and control over each chemical transformation.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a straightforward pathway. The final amide bond can be formed by coupling methylamine with an activated 6-amino-5-bromopicolinic acid. This key intermediate can be synthesized via regioselective bromination of a commercially available or synthesized 6-aminopicolinic acid. The amino group at the C6 position acts as a powerful activating group, directing the electrophilic bromination to the adjacent C5 position.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: A Three-Step Approach
Step 1: Synthesis of 6-aminopicolinoyl chloride
The initial step involves the activation of the carboxylic acid of 6-aminopicolinic acid to form a more reactive acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies the workup.
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-aminopicolinic acid (1.0 eq).
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Under a nitrogen atmosphere, carefully add thionyl chloride (5.0-10.0 eq) as the solvent and reagent.
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Heat the mixture to reflux (approx. 79 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. The resulting crude 6-aminopicolinoyl chloride is typically used in the next step without further purification.
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Expert Insight: Using thionyl chloride both as a reagent and solvent drives the reaction to completion. However, this reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of SOCl₂ and the HCl gas produced. The crude acid chloride is highly moisture-sensitive and should be used immediately.
Step 2: Regioselective Bromination
This step introduces the bromine atom at the C5 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic rings.
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Procedure:
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Dissolve the crude 6-aminopicolinoyl chloride from the previous step in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-6 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction can be quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 5-bromo-6-aminopicolinoyl chloride.
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Expert Insight: The electron-donating amino group at C6 strongly activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile (Br+) to the ortho (C5) and para (C3) positions. Steric hindrance from the C2 substituent favors bromination at the C5 position, leading to high regioselectivity.
Step 3: Amidation with Methylamine
The final step is the nucleophilic acyl substitution reaction between the synthesized acid chloride and methylamine to form the target amide.
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Procedure:
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Dissolve the crude 5-bromo-6-aminopicolinoyl chloride in anhydrous DCM and cool to 0 °C.
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In a separate flask, prepare a solution of methylamine (2.0-3.0 eq) in DCM. A solution of methylamine in THF or water can also be used.
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Slowly add the methylamine solution to the acid chloride solution at 0 °C. A base such as triethylamine (2.0 eq) is often added to neutralize the HCl generated during the reaction.[3]
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Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
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After the reaction is complete (monitored by TLC), wash the mixture with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain pure 6-amino-5-bromo-N-methylpicolinamide.
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Expert Insight: The use of excess methylamine or an auxiliary base like triethylamine is crucial to neutralize the HCl byproduct, which would otherwise protonate the unreacted methylamine, rendering it non-nucleophilic.[3] Cooling the reaction initially helps to control the exothermicity of the amidation reaction.
Caption: Synthetic workflow for 6-amino-5-bromo-N-methylpicolinamide.
Part 2: Characterization
Unambiguous characterization of the final compound is essential to confirm its identity, structure, and purity. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
Analytical Workflow
A standard workflow for characterization involves an initial purity check by HPLC, followed by structural elucidation using high-resolution mass spectrometry, NMR, and IR spectroscopy.
Caption: Experimental workflow for product characterization.
Spectroscopic and Chromatographic Data
The following table summarizes the expected data from the characterization of 6-amino-5-bromo-N-methylpicolinamide.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Amine Protons: A broad singlet (approx. δ 5.0-6.0 ppm) for the -NH₂ group. Amide Proton: A broad signal (quartet or broad singlet, approx. δ 8.0-9.0 ppm) for the -NH-CH₃ group, showing coupling to the methyl protons. Methyl Protons: A doublet (approx. δ 2.8-3.0 ppm) for the -CH₃ group, coupled to the amide proton. |
| ¹³C NMR | Approximately 7 distinct signals are expected, corresponding to the 7 carbon atoms in the molecule (5 aromatic carbons, 1 amide carbonyl carbon, and 1 methyl carbon). |
| IR Spectroscopy | N-H Stretching: Two bands for the primary amine (-NH₂) around 3300-3500 cm⁻¹ and one band for the secondary amide (-NH) around 3300 cm⁻¹. C=O Stretching: A strong absorption band for the amide carbonyl group around 1640-1680 cm⁻¹. C-Br Stretching: A band in the fingerprint region, typically around 500-650 cm⁻¹. |
| Mass Spec. (MS) | Molecular Ion (M+): A characteristic pair of peaks of nearly equal intensity at m/z 230 and 232, corresponding to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br). The calculated molecular weight is 230.06 g/mol .[4] |
| HPLC | A single major peak, indicating high purity (typically >95%).[5] |
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Trustworthiness through Orthogonal Methods: The power of this characterization workflow lies in its use of multiple, independent (orthogonal) techniques. While MS confirms the correct mass and elemental composition (specifically the presence of bromine), NMR provides the precise connectivity of atoms, and IR confirms the presence of key functional groups. High purity confirmed by HPLC ensures that the spectroscopic data corresponds to the target compound and not an impurity.[6] This multi-faceted approach provides a high degree of confidence in the final product's identity and quality.
References
- BenchChem. Application Notes and Protocols for the Synthesis of N-methyl-picolinamide-4-thiol Derivatives.
- BenchChem. The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Application in Research.
- H. V. Chavan et al. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH (2015).
- ResearchGate. Synthesis of picolinamide amide derivatives.
- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
- Hoffman Fine Chemicals. CAS 875051-80-2 | 6-Amino-5-bromo-N-methylpicolinamide.
- Beilstein Journals. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024).
- PMC - NIH. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- AiFChem. 875051-80-2 | 6-Amino-5-bromo-N-methylpicolinamide.
- MedchemExpress.com. Certificate of Analysis - 6-Amino-5-bromoquinoxaline.
- HFC. 875051-80-2 | 6-Amino-5-bromo-N-methylpicolinamide.
- Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (2018).
Sources
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